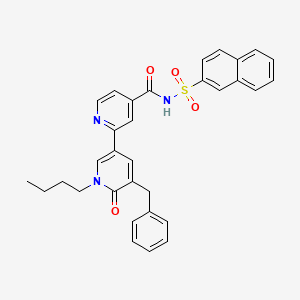

SERCA2a activator 1

Description

Properties

IUPAC Name |

2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGJRQXKIIMWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of SERCA2a Activator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Impaired calcium homeostasis, largely due to reduced activity of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), is a key pathological feature of heart failure. Consequently, SERCA2a has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the discovery and development of a pioneering class of SERCA2a activators, exemplified by the initial hit compound designated as "compound 1," an N-aryl-N-alkyl-thiophene-2-carboxamide.[1] This document details the core signaling pathways governing SERCA2a function, outlines the experimental workflows and specific protocols for identifying and characterizing SERCA2a activators, and presents a comprehensive summary of the quantitative data that propelled the optimization of these novel therapeutic agents.

Introduction: The Rationale for SERCA2a Activation in Heart Failure

Heart failure is characterized by the inability of the heart to adequately pump blood to meet the body's demands. At the cellular level, this dysfunction is often linked to aberrant calcium (Ca2+) handling by cardiomyocytes.[2][3] SERCA2a is a critical intracellular ion pump responsible for transporting Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This process is essential for myocardial relaxation and for replenishing SR Ca2+ stores needed for subsequent contractions.[2][4] In failing hearts, both the expression and activity of SERCA2a are frequently diminished, leading to elevated diastolic Ca2+ levels, impaired relaxation, and reduced systolic contractility. Therefore, therapeutic strategies aimed at directly activating SERCA2a hold the potential to restore normal Ca2+ cycling and improve cardiac function.

Regulatory Landscape of SERCA2a Activity

The activity of SERCA2a is intricately regulated by several endogenous proteins, most notably phospholamban (PLN) and the Small Ubiquitin-like Modifier 1 (SUMO1). Understanding these regulatory interactions is crucial for the rational design and development of SERCA2a-targeted therapies.

Phospholamban (PLN): The Endogenous Brake

Phospholamban is a small transmembrane protein that acts as a reversible inhibitor of SERCA2a. In its dephosphorylated state, PLN binds to SERCA2a, reducing its affinity for Ca2+ and thereby decreasing its pumping activity. This inhibition is relieved upon phosphorylation of PLN by protein kinase A (PKA) or Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key event in the β-adrenergic signaling cascade that enhances cardiac contractility. In heart failure, PLN is often hypophosphorylated, leading to chronic inhibition of SERCA2a.

SUMOylation: A Positive Regulator

Recent evidence has highlighted the role of post-translational modification by SUMO1 as a critical factor in maintaining SERCA2a activity and stability. SERCA2a can be SUMOylated at specific lysine residues (K480 and K585), and this modification is essential for preserving its ATPase activity. In failing hearts, the levels of both SUMO1 and SUMOylated SERCA2a are significantly reduced. Restoring SUMO1 levels has been shown to improve cardiac function in preclinical models, suggesting that promoting SERCA2a SUMOylation is a viable therapeutic strategy.

Discovery and Optimization of SERCA2a Activator 1

The journey to identify small-molecule activators of SERCA2a began with high-throughput screening (HTS) of large compound libraries.

Initial Hit Identification: Compound 1

The initial hit, designated "compound 1," was an N-aryl-N-alkyl-thiophene-2-carboxamide identified from an HTS campaign using an NADH-coupled ATPase activity assay with the skeletal muscle isoform, SERCA1a. Subsequent characterization revealed that compound 1 also activated the cardiac isoform, SERCA2a, at micromolar concentrations, increasing both its Ca2+-ATPase activity and Ca2+-uptake function in cardiac SR preparations. Furthermore, it was shown to increase the SR Ca2+ load in isolated cardiomyocytes.

Structure-Activity Relationship (SAR)-Guided Optimization

Following the identification of compound 1, a medicinal chemistry program was initiated to improve its potency and efficacy. This involved systematic modifications of the three key moieties of the compound. The resulting analogs were evaluated for their effects on SERCA2a Ca2+-ATPase activity and Ca2+-uptake. This structure-activity relationship (SAR) guided development led to the identification of analogs with improved potency and efficacy, as well as favorable solubility, stability, and toxicity profiles.

Experimental Workflow and Protocols

The discovery and development of SERCA2a activators follow a structured workflow, from initial screening to in vivo validation.

SERCA ATPase Activity Assay

Principle: This assay measures the rate of ATP hydrolysis by SERCA2a. An NADH-coupled enzymatic assay is commonly used, where the production of ADP is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Protocol:

-

Prepare cardiac SR vesicles from porcine or other appropriate animal models.

-

The reaction mixture contains a buffer (e.g., 50 mM MOPS, pH 7.0), KCl, MgCl2, ATP, an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase), NADH, lactate dehydrogenase, and varying concentrations of free Ca2+ buffered with EGTA.

-

The test compound is added to the reaction mixture.

-

The reaction is initiated by the addition of SR vesicles.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The SERCA2a-specific activity is determined by subtracting the activity measured in the presence of a specific SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA).

SR Ca2+ Uptake Assay

Principle: This assay directly measures the transport of Ca2+ into SR vesicles. A fluorescent Ca2+ indicator or a radioactive 45Ca2+ tracer can be used.

Protocol (Fluorescent Method):

-

Prepare cardiac SR vesicles.

-

The reaction buffer contains a buffer (e.g., 50 mM MOPS, pH 7.0), KCl, MgCl2, ATP, and an oxalate salt to precipitate Ca2+ inside the vesicles and maintain a low intra-vesicular Ca2+ concentration.

-

A fluorescent Ca2+ indicator (e.g., Fura-2 or Indo-1) is included in the buffer to monitor the extra-vesicular Ca2+ concentration.

-

The test compound is added to the reaction mixture.

-

The reaction is initiated by the addition of SR vesicles.

-

The decrease in extra-vesicular Ca2+ concentration is monitored over time using a fluorometer.

-

The rate of Ca2+ uptake is calculated from the change in fluorescence.

Isolated Cardiomyocyte Contraction and Ca2+ Transient Assays

Principle: These assays assess the effect of the compound on the contractile function and intracellular Ca2+ handling of single, living heart cells.

Protocol:

-

Isolate adult ventricular cardiomyocytes from rat or other appropriate animal models.

-

Load the cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Place the cells on the stage of an inverted microscope equipped for simultaneous measurement of cell shortening (e.g., via video edge detection) and intracellular Ca2+ concentration (ratiometric fluorescence imaging).

-

Electrically stimulate the cells to elicit contractions.

-

Record baseline contractility and Ca2+ transients.

-

Perfuse the cells with a solution containing the test compound and record the changes in contraction amplitude, relaxation kinetics, and Ca2+ transient amplitude and decay rate.

In Vivo Models of Heart Failure

Principle: Animal models that mimic human heart failure are used to evaluate the therapeutic efficacy of the lead compounds.

Protocol (Streptozotocin-induced diabetic cardiomyopathy model):

-

Induce diabetes in rats or mice by a single intraperitoneal injection of streptozotocin (STZ).

-

After a period of time to allow for the development of diabetic cardiomyopathy, assess baseline cardiac function using echocardiography or invasive hemodynamics.

-

Administer the test compound (e.g., via intravenous infusion).

-

Monitor changes in cardiac parameters such as left ventricular systolic and diastolic function.

Quantitative Data Summary

The following tables summarize the key quantitative data for various SERCA2a activators, providing a basis for comparison of their potency and efficacy.

Table 1: In Vitro Activity of SERCA2a Activators

| Compound | Assay | Preparation | Parameter | Value | Reference |

| Compound 1 | Ca2+-ATPase Activity | Porcine Cardiac SR | Activation | Micromolar | |

| Ca2+ Uptake | Porcine Cardiac SR | Activation | Micromolar | ||

| Istaroxime | SERCA2a Activity | - | Activation | Nanomolar | |

| PST3093 | SERCA2a Activity | Guinea Pig Cardiac SR | KdCa Decrease | -25% at 100 nM | |

| Compound 5 (PST3093 analog) | SERCA2a Activity | Guinea Pig Cardiac SR | KdCa Decrease | -26% at 100 nM | |

| Indoline/Benzofuran Analogs | ATPase Activity | - | EC50 | 0.7 - 9 µM | |

| Max Activity Increase | ~57% | ||||

| CDN1163 | SERCA2 Activity | ER Microsomes (ob/ob mice) | Activation | - |

Table 2: Cellular and In Vivo Effects of SERCA2a Activators

| Compound | Model | Effect | Reference |

| Compound 1 | Isolated Cardiomyocytes | Increased SR Ca2+ load | |

| Compound 5 (PST3093 analog) | Isolated STZ Cardiomyocytes | Stimulated SR Ca2+ uptake | |

| STZ Diabetic Rats (in vivo) | Improved cardiac performance | ||

| CDN1163 | ob/ob mice (in vivo) | Reduced blood glucose, improved metabolic parameters | |

| Reversed hepatic steatosis |

Conclusion and Future Directions

The discovery and development of "compound 1" and its subsequent analogs have provided a compelling proof-of-concept for the therapeutic potential of small-molecule SERCA2a activators in heart failure. The systematic approach, combining high-throughput screening, SAR-guided medicinal chemistry, and a hierarchical series of in vitro, cellular, and in vivo assays, has established a robust framework for the identification of novel cardiac therapies.

Future efforts in this field will likely focus on:

-

Improving Selectivity: Developing activators with high selectivity for SERCA2a over other SERCA isoforms to minimize off-target effects.

-

Elucidating Diverse Mechanisms: Exploring activators that function through different mechanisms, such as allosteric modulation, disruption of inhibitory protein-protein interactions (e.g., with PLN), or promotion of post-translational modifications like SUMOylation.

-

Optimizing Drug-like Properties: Enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure their suitability for chronic oral administration in heart failure patients.

-

Clinical Translation: Advancing the most promising candidates into clinical trials to assess their safety and efficacy in patients with heart failure. The development of gene therapy approaches to increase SERCA2a expression also represents a parallel and promising avenue of investigation.

By continuing to build upon the foundational work described in this guide, the scientific community is poised to deliver a new class of therapeutics that address the fundamental molecular defects underlying heart failure, offering hope for improved outcomes for millions of patients worldwide.

References

LncRNA-Mediated Regulation of SERCA2a Function in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a) is a critical regulator of cardiac myocyte contractility and calcium homeostasis. Its dysfunction is a hallmark of heart failure, making it a key therapeutic target. Emerging evidence has identified long non-coding RNAs (lncRNAs) as pivotal regulators of SERCA2a expression and activity. This technical guide provides an in-depth exploration of the molecular mechanisms by which specific lncRNAs modulate SERCA2a function in cardiac myocytes. We detail the inhibitory actions of lncRNAs such as ZFAS1 and LncDACH1, and the protective role of lncRNA CCRR in maintaining SERCA2a activity. This guide includes a compilation of quantitative data from relevant studies, detailed experimental protocols for investigating lncRNA-protein interactions, and visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this novel regulatory axis.

Introduction: The Central Role of SERCA2a in Cardiac Myocyte Function

The rhythmic contraction and relaxation of the heart are governed by precise fluctuations in intracellular calcium concentration ([Ca²⁺]i) within cardiac myocytes. SERCA2a, an ATP-dependent calcium pump located on the membrane of the sarcoplasmic reticulum (SR), plays a paramount role in this process.[1][2] During diastole, SERCA2a is responsible for sequestering Ca²⁺ from the cytosol back into the SR, leading to myocardial relaxation and replenishing SR Ca²⁺ stores for subsequent contractions.[3] In humans, SERCA2a facilitates approximately 70-77% of the decline in cytosolic Ca²⁺ during diastole.[3][4]

In pathological conditions such as heart failure, the expression and activity of SERCA2a are significantly reduced. This impairment leads to elevated diastolic [Ca²⁺]i, reduced SR Ca²⁺ load, and consequently, both systolic and diastolic dysfunction. Given its central role, SERCA2a has become a major focus for the development of novel heart failure therapies. While small molecules and gene therapy approaches have been investigated, a newer, more nuanced layer of regulation has emerged involving long non-coding RNAs (lncRNAs).

Long Non-coding RNAs: Key Regulators of SERCA2a

Long non-coding RNAs are transcripts longer than 200 nucleotides with no significant protein-coding potential. They function as versatile regulatory molecules, influencing gene expression at epigenetic, transcriptional, and post-transcriptional levels. In the cardiovascular system, lncRNAs are increasingly recognized as critical players in development, physiology, and disease. Several lncRNAs have been identified that directly or indirectly modulate SERCA2a function, acting as either inhibitors or protectors of its activity.

Molecular Mechanisms of LncRNA-Mediated SERCA2a Regulation

Inhibitory LncRNAs: ZFAS1 and LncDACH1

ZFAS1 (ZNFX1 Antisense RNA 1): ZFAS1 has been identified as an endogenous inhibitor of SERCA2a. In the context of myocardial infarction, ZFAS1 expression is significantly upregulated in the cytoplasm and sarcoplasmic reticulum of cardiac myocytes. The primary mechanisms of ZFAS1-mediated SERCA2a inhibition are twofold:

-

Direct Protein Binding: ZFAS1 directly binds to the SERCA2a protein, which limits its activity.

-

Repression of Expression: ZFAS1 also acts to repress the expression of the ATP2A2 gene, which codes for SERCA2a, leading to lower protein levels.

This dual action results in impaired Ca²⁺ reuptake, leading to intracellular Ca²⁺ overload and contractile dysfunction. The signaling cascade initiated by myocardial infarction involves the activation of NFATc2, which in turn increases the transcription of ZFAS1.

LncDACH1 (Dachshund Homolog 1): The expression of LncDACH1 is elevated in failing hearts. This lncRNA impairs cardiac function by targeting SERCA2a for degradation. The mechanism involves:

-

Direct Binding to SERCA2a: LncDACH1 directly interacts with the SERCA2a protein.

-

Promotion of Ubiquitination: This binding event promotes the ubiquitination of SERCA2a, marking it for proteasomal degradation.

The resulting decrease in SERCA2a protein levels leads to reduced calcium transient amplitudes and impaired cell shortening.

A Protective LncRNA: CCRR

CCRR (Cardiac Conduction Regulatory RNA): In contrast to the inhibitory lncRNAs, CCRR has been identified as a protective lncRNA that helps maintain SERCA2a function, particularly in the setting of myocardial infarction. CCRR expression is downregulated following MI, and its overexpression can partially reverse the associated contractile dysfunction. The mechanism of CCRR is indirect and involves the regulation of RNA methylation:

-

Interaction with FTO: CCRR directly binds to the FTO (fat mass and obesity-associated protein), an m⁶A RNA demethylase.

-

Upregulation of FTO Expression: This interaction increases the stability and expression of FTO.

-

Reduced SERCA2a Methylation: FTO then reduces the m⁶A methylation of SERCA2a mRNA.

-

Increased SERCA2a Stability: This demethylation enhances the stability of the SERCA2a transcript, leading to sustained protein levels and preserved calcium homeostasis.

The downregulation of CCRR in MI is driven by the activation of NFATc3.

Quantitative Data on LncRNA-Mediated SERCA2a Regulation

The following tables summarize key quantitative findings from studies investigating the effects of ZFAS1, LncDACH1, and CCRR on cardiac myocytes.

Table 1: Effects of LncRNAs on Gene Expression and Protein Levels

| LncRNA | Model System | Change in LncRNA Expression | Effect on SERCA2a Protein Level | Citation(s) |

| ZFAS1 | Mouse model of Myocardial Infarction | Robustly increased | Prominently decreased | |

| Hypoxic neonatal mouse cardiomyocytes | Increased | Not specified | ||

| LncDACH1 | Failing human and mouse hearts | Upregulated | Decreased | |

| Transgenic mice overexpressing LncDACH1 | Overexpressed | Decreased | ||

| CCRR | Mouse model of Myocardial Infarction | Downregulated | Heightened methylation level | |

| AAV9-mediated CCRR overexpression in MI | Overexpressed | Partially restored |

Table 2: Functional Effects of LncRNAs on Cardiac Myocyte Calcium Handling and Contractility

| LncRNA | Experimental Condition | Effect on Ca²⁺ Transients | Effect on Cell Shortening / Contractility | Citation(s) |

| ZFAS1 | Overexpression in normal mice | Deleteriously altered, leading to Ca²⁺ overload | Weakened contractility | |

| LncDACH1 | Transgenic overexpression in mice | Reduced | Reduced | |

| Conditional knockout in HF mice | Increased | Increased | ||

| CCRR | Silencing in healthy mice | Intracellular Ca²⁺ overload | Not specified | |

| Overexpression in MI mice | Alleviated abnormal Ca²⁺ homeostasis | Partially reversed contractile dysfunction |

Key Experimental Protocols

Investigating the interaction between lncRNAs and SERCA2a requires specific molecular biology techniques. Below are detailed methodologies for two key experimental approaches.

RNA Pull-Down Assay

This method is used to identify proteins that bind to a specific RNA molecule in vitro.

Methodology:

-

Bait RNA Synthesis: The lncRNA of interest (e.g., ZFAS1) is transcribed in vitro and labeled with biotin. A control "antisense" or scrambled sequence should also be prepared.

-

Protein Lysate Preparation: Cardiac myocytes are lysed to extract total protein.

-

Binding Reaction: The biotinylated lncRNA is incubated with the cell lysate to allow for the formation of RNA-protein complexes.

-

Capture of Complexes: Streptavidin-coated magnetic beads are added to the mixture. The high affinity of biotin for streptavidin allows for the specific capture of the lncRNA and any associated proteins.

-

Washing: The beads are washed multiple times with a specific buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for SERCA2a. A positive band in the lane corresponding to the lncRNA of interest (and not the control) indicates an interaction.

RNA Immunoprecipitation (RIP) Assay

RIP is used to identify RNAs that are associated with a specific protein in vivo.

Methodology:

-

Cross-linking: Live cardiac myocytes are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to interacting RNA molecules.

-

Cell Lysis: The cells are lysed, and the chromatin is sheared to create a soluble extract.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., SERCA2a) is added to the lysate. Protein A/G beads are then used to pull down the antibody-protein-RNA complexes. An IgG antibody control is run in parallel.

-

Washing: The beads are washed to remove non-specific binding.

-

RNA Elution and Purification: The cross-links are reversed, and the protein is digested with proteinase K. The RNA is then purified from the immunoprecipitated material.

-

Analysis: The purified RNA is analyzed by reverse transcription quantitative PCR (RT-qPCR) using primers specific for the lncRNA of interest (e.g., ZFAS1). Enrichment of the lncRNA in the SERCA2a IP sample compared to the IgG control indicates an in vivo association.

Conclusion and Therapeutic Outlook

The regulation of SERCA2a by lncRNAs represents a new frontier in cardiac biology and a promising area for therapeutic intervention. LncRNAs like ZFAS1 and LncDACH1 that inhibit SERCA2a are potential targets for antisense oligonucleotide-based therapies to restore SERCA2a function in heart failure. Conversely, protective lncRNAs such as CCRR could be harnessed as therapeutic agents themselves, delivered via viral vectors or other modalities to preserve cardiac function. The continued elucidation of these complex regulatory networks will be crucial for developing the next generation of targeted therapies for heart failure, moving beyond broad physiological modulation to precise molecular control. This guide provides a foundational understanding of this rapidly evolving field for researchers and drug development professionals poised to translate these discoveries into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. SERCA2a: a key protein in the Ca2+ cycle of the heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sarcoplasmic reticulum Ca2+ ATPase as a therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SERCA2a dysfunction in the pathophysiology of heart failure with preserved ejection fraction: a direct role is yet to be established - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of SERCA2a Activators in Heart Failure Models

Executive Summary: Heart failure (HF) is a complex clinical syndrome often characterized by impaired cardiac contractility and relaxation, stemming from dysregulation of intracellular calcium (Ca²⁺) handling.[1][2] A key contributor to this pathology is the reduced expression and activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), the primary pump responsible for re-sequestering Ca²⁺ into the sarcoplasmic reticulum (SR) during diastole.[3] This guide provides a comprehensive technical overview of the therapeutic strategy centered on the activation of SERCA2a. We will explore the underlying molecular mechanisms, present quantitative data from preclinical heart failure models, detail key experimental protocols, and discuss the drug development trajectory for this promising class of compounds.

The Critical Role of SERCA2a in Cardiac Function and Heart Failure

The precise control of intracellular Ca²⁺ concentration is fundamental to the cardiac excitation-contraction coupling (ECC) process.[1] During systole, Ca²⁺ is released from the SR, binds to troponin C, and initiates myofilament contraction. For relaxation (diastole) to occur, Ca²⁺ must be efficiently removed from the cytosol. SERCA2a is the primary protein responsible for this function, pumping Ca²⁺ back into the SR against its concentration gradient, an action powered by ATP hydrolysis.[3]

In both human and animal models of heart failure, a consistent molecular hallmark is the significant downregulation of SERCA2a expression and/or a reduction in its activity. This impairment leads to several detrimental consequences:

-

Elevated Diastolic Ca²⁺: Slower Ca²⁺ removal from the cytosol contributes to incomplete myocardial relaxation, a key feature of diastolic dysfunction.

-

Reduced SR Ca²⁺ Load: With less Ca²⁺ re-sequestered, the SR Ca²⁺ store available for the next contraction is diminished.

-

Decreased Systolic Ca²⁺ Transient: The reduced SR Ca²⁺ load results in a smaller Ca²⁺ release during systole, leading to weakened contractility (systolic dysfunction).

This SERCA2a dysfunction is not only a consequence of reduced protein levels but also of altered regulation by interacting proteins, primarily phospholamban (PLN). Therefore, therapeutic strategies aimed at directly activating SERCA2a or favorably modulating its regulation represent a mechanism-based approach to restore normal cardiac function.

Mechanism of Action of SERCA2a Activators

Small-molecule activators can enhance SERCA2a function through several distinct mechanisms. The primary strategies involve direct allosteric modulation, interference with inhibitory proteins, or post-translational modifications.

-

Displacing Phospholamban (PLN): In its dephosphorylated state, PLN binds to SERCA2a and inhibits its activity. Some activators, such as istaroxime, function by promoting the dissociation of the SERCA2a/PLN complex, thereby relieving this inhibition. This effect is similar to the physiological activation of SERCA2a that occurs when PLN is phosphorylated by protein kinase A (PKA) during β-adrenergic stimulation.

-

Promoting SUMOylation: Post-translational modification by Small Ubiquitin-like Modifier 1 (SUMO-1) has been identified as a key regulator of SERCA2a. SUMO-1 levels are reduced in failing hearts, and its overexpression can restore cardiac function. Certain small molecules have been developed that activate the SUMOylation enzymatic cascade, leading to increased SERCA2a SUMOylation and enhanced pump activity.

-

Direct Allosteric Activation: Novel compounds can bind directly to the SERCA2a enzyme, inducing a conformational change that favors a higher-affinity Ca²⁺-binding state (the E1 state) and increases the rate of Ca²⁺ transport.

-

Upregulating Gene Expression: Some drugs, like the β-blocker carvedilol, exert beneficial effects in part by restoring SERCA2a expression levels, potentially through mechanisms involving transcription factors like Sp1.

Below is a diagram illustrating the key regulatory pathways of SERCA2a, which represent targets for activator compounds.

Preclinical Evaluation in Heart Failure Models

The development of SERCA2a activators has progressed from initial high-throughput screening hits to selectively optimized drug candidates. Their efficacy has been validated in various in vitro and in vivo models of heart failure.

Data Summary: In Vitro Models

Initial characterization of SERCA2a activators involves cell-free assays and studies in isolated cardiomyocytes. These experiments quantify the direct impact on pump function and Ca²⁺ handling. Istaroxime was an early clinical candidate but possessed a dual mechanism, also inhibiting the Na⁺/K⁺ ATPase. Its metabolite, PST3093, and subsequent analogs like compound 5 and compound 8 were developed to be highly selective SERCA2a activators.

| Table 1: Effects of Selective SERCA2a Activators on In Vitro Function | |||||

| Compound | Assay Type | Model System | Concentration | Key Parameter | Result |

| Compound 5 | SERCA2a ATPase Activity | Cardiac homogenates from STZ rats | 300 nM | Vmax | +26% increase |

| 500 nM | Vmax | +17% increase | |||

| SERCA2a-Ca²⁺ Affinity | Cardiac preparations | 1 nM | KdCa | 16% reduction | |

| Compound 8 | SERCA2a ATPase Activity | Cardiac homogenates from STZ rats | 300 nM | Vmax | +25% increase |

| 500 nM | Vmax | +28% increase | |||

| SERCA2a-Ca²⁺ Affinity | Cardiac preparations | 1 nM | KdCa | 14% reduction | |

| Na⁺/K⁺ ATPase Activity | Isolated rat ventricular myocytes | 100 µM | INaK Inhibition | 21.8 ± 2% (weak inhibition) |

Data sourced from multiple studies. STZ: Streptozotocin, a model for diabetic cardiomyopathy with diastolic dysfunction. Vmax: Maximal enzyme velocity. KdCa: Calcium concentration for half-maximal activation. INaK: Ouabain-sensitive Na⁺/K⁺ pump current.

Data Summary: In Vivo Models

The therapeutic potential of selective SERCA2a activators has been confirmed in animal models of heart failure, particularly the streptozotocin (STZ)-induced diabetic rat model, which recapitulates key features of diastolic dysfunction.

| Table 2: In Vivo Effects of SERCA2a Activators in Heart Failure Models | |||||

| Compound | Animal Model | Administration | Dose | Key Parameter | Result |

| Compound 8 | STZ-induced diabetic rats | Intravenous (acute) | Infusion | Echocardiography | Significant improvement in diastolic function |

| STZ-induced diabetic rats | Oral gavage (chronic) | 40-80 mg/kg/day | Echocardiography | Significant improvement in diastolic function | |

| Compound 8 | CD1 mice | Intravenous (acute toxicity) | up to 300 mg/kg | Safety/Tolerability | No deaths observed (vs. 23 mg/kg LD50 for istaroxime) |

| CD1 mice | Oral (acute toxicity) | up to 700 mg/kg | Safety/Tolerability | No deaths observed |

Data sourced from multiple studies. These findings highlight the potential for selective activators to improve cardiac function in a disease context and demonstrate a favorable safety profile suitable for chronic oral therapy.

Key Experimental Protocols

Rigorous and reproducible experimental methods are crucial for evaluating SERCA2a activators. The following sections detail the core protocols used in the preclinical assessment of these compounds.

SERCA2a ATPase Activity Assay

This is a foundational cell-free assay to measure the direct effect of a compound on enzyme activity.

-

Principle: An NADH-coupled enzymatic assay is commonly used. The hydrolysis of ATP by SERCA2a is coupled to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.

-

Preparation: Cardiac SR vesicles are isolated from animal heart tissue (e.g., porcine or rat ventricle) through differential centrifugation.

-

Procedure:

-

SR vesicles are incubated in a reaction buffer containing Ca²⁺, EGTA (to buffer Ca²⁺), ATP, and the coupling enzymes (pyruvate kinase and lactate dehydrogenase).

-

The test compound is added at various concentrations.

-

The reaction is initiated by adding NADH and phosphoenolpyruvate.

-

The rate of NADH oxidation (decrease in A₃₄₀) is monitored over time. This rate is proportional to the SERCA2a ATPase activity.

-

Data is used to determine parameters like Vmax (maximal activity) and KdCa (Ca²⁺ affinity).

-

Isolated Cardiomyocyte Ca²⁺ Dynamics

This protocol assesses the effect of activators on Ca²⁺ handling in intact, living heart cells.

-

Principle: Cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM), and changes in intracellular Ca²⁺ are monitored using fluorescence microscopy during electrical stimulation.

-

Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, guinea pig).

-

Procedure:

-

Isolated myocytes are incubated with the test compound for a sufficient period (e.g., >30 minutes).

-

Cells are field-stimulated to elicit contractions and Ca²⁺ transients.

-

Fluorescence intensity is recorded, representing the cytosolic Ca²⁺ concentration.

-

Key parameters analyzed include the amplitude of the Ca²⁺ transient (systolic release) and the decay rate of the transient (reflecting Ca²⁺ reuptake by SERCA2a).

-

Specialized protocols like "SR Ca²⁺ reloading" after caffeine-induced depletion can specifically probe SERCA2a uptake function.

-

The general workflow for screening and characterizing SERCA2a activators is depicted below.

References

Unveiling the SERCA2a-Phospholamban Interaction: A Technical Guide for Researchers

An in-depth exploration of the molecular interplay between the SERCA2a activator 1 and its regulatory counterpart, phospholamban, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) is a critical protein in cardiac muscle, responsible for pumping calcium ions from the cytoplasm into the sarcoplasmic reticulum, thereby enabling muscle relaxation. Its activity is tightly regulated by phospholamban (PLN), an endogenous inhibitor.[1][2][3][4][5] In heart failure, SERCA2a function is often impaired, leading to compromised cardiac contractility and relaxation. Consequently, the development of small-molecule activators that can modulate the SERCA2a-PLN interaction is a promising therapeutic strategy for heart failure. This technical guide delves into the core of this interaction, providing quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding and guide future research.

Quantitative Insights into SERCA2a Activator 1 and PLN Interaction

The efficacy of SERCA2a activators is often quantified by their ability to enhance SERCA2a's ATPase activity and its affinity for calcium, effectively reversing the inhibitory effect of PLN. The following tables summarize key quantitative data for various SERCA2a activators.

| Compound | Target | Assay | EC₅₀ / IC₅₀ / KdCa | Effect | Reference |

| Istaroxime | SERCA2a | ATPase Activity | - | Stimulates SERCA2a by relieving PLN inhibition | |

| Na⁺/K⁺ ATPase | Inhibition | IC₅₀ = 0.43 µM | Inhibits Na⁺/K⁺ ATPase | ||

| PST3093 (Istaroxime metabolite) | SERCA2a | ATPase Activity | Nanomolar potency | Stimulates SERCA2a, no Na⁺/K⁺ ATPase inhibition | |

| CDN1163 | SERCA2a | ATPase Activity | EC₅₀ = 2.3 µM | Increases Vmax by 11.8% | |

| SERCA2a | Ca²⁺ Affinity | KCa = 2.7 ± 0.2 µM (vs. 1.9 ± 0.3 µM for control) | Decreases Ca²⁺ affinity | ||

| CP-154526 | SERCA2a | ATPase Activity | - | Increases Vmax by 28% at 2.5 µM | |

| Indoline, Benzofuran, and Benzodioxole Analogs | SERCA2a | ATPase Activity | EC₅₀ = 0.7-9 µM | Increase ATPase activity by ~57% | |

| Compound N106 | SUMO E1 Ligase | - | - | Activates SERCA2a SUMOylation |

Core Experimental Protocols

Understanding the interaction between SERCA2a activators and PLN necessitates a range of biochemical and cellular assays. Below are detailed methodologies for key experiments.

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is an indicator of its pumping activity. An NADH-coupled enzymatic assay is commonly used.

Principle: The production of ADP by SERCA is coupled to the oxidation of NADH through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a fresh assay mix containing phosphoenolpyruvate (PEP), NADH, ATP, EGTA, MgCl₂, KCl, and imidazole buffer (pH 7.0). Add PK and LDH enzymes in excess.

-

Microsome Preparation: Isolate cardiac sarcoplasmic reticulum (SR) microsomes containing SERCA2a and PLN from tissue homogenates.

-

Assay Initiation: Add the SR microsomes to the reaction mixture in a cuvette or 96-well plate.

-

Calcium Titration: Initiate the reaction by adding varying concentrations of CaCl₂ to determine the Ca²⁺-dependence of SERCA activity.

-

Data Acquisition: Measure the rate of NADH depletion by monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis: Fit the Ca²⁺-dependent activity curves to determine the maximal hydrolytic velocity (Vmax) and the Ca²⁺ dissociation constant (KdCa). The effect of a SERCA2a activator is assessed by comparing these parameters in the presence and absence of the compound.

Co-immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins, in this case SERCA2a and PLN, physically interact within a cell or tissue lysate.

Principle: An antibody specific to a "bait" protein (e.g., SERCA2a) is used to pull it out of a solution, along with any proteins that are bound to it (the "prey," e.g., PLN). The presence of the prey protein is then detected by Western blotting.

Protocol:

-

Cell/Tissue Lysis: Prepare a protein lysate from cells or tissues expressing SERCA2a and PLN.

-

Antibody Incubation: Incubate the lysate with an antibody specific to either SERCA2a or PLN.

-

Immunocomplex Precipitation: Add Protein A/G agarose or magnetic beads to the lysate to bind the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both SERCA2a and PLN to confirm their interaction.

Förster Resonance Energy Transfer (FRET) Assay

FRET is a powerful technique to study protein-protein interactions in living cells in real-time. It measures the energy transfer between two fluorescent proteins (a donor and an acceptor) fused to the proteins of interest.

Principle: If the two proteins of interest interact, the donor and acceptor fluorophores are brought into close proximity (1-10 nm), allowing for non-radiative energy transfer from the excited donor to the acceptor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission.

Protocol:

-

Construct Generation: Create fusion proteins of SERCA2a and PLN with a FRET pair of fluorescent proteins (e.g., GFP-SERCA2a and RFP-PLN).

-

Cell Transfection: Transfect cells (e.g., HEK293) with the expression vectors for the fusion proteins.

-

Image Acquisition: Acquire fluorescence images of the cells using a confocal microscope or a high-throughput imaging system with appropriate filter sets for the donor and acceptor fluorophores.

-

FRET Analysis: Calculate the FRET efficiency by measuring the fluorescence lifetime of the donor or the ratio of acceptor to donor fluorescence intensity. Changes in FRET efficiency upon addition of a SERCA2a activator indicate a modulation of the SERCA2a-PLN interaction.

Visualizing the Molecular Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in the SERCA2a-PLN interaction.

Caption: Regulation of SERCA2a by Phospholamban and an Activator.

Caption: A typical experimental workflow for evaluating SERCA2a activators.

Conclusion

The intricate regulation of SERCA2a by phospholamban presents a compelling target for therapeutic intervention in heart failure. Small-molecule activators that disrupt the inhibitory SERCA2a-PLN interaction hold the potential to restore normal cardiac calcium cycling and improve heart function. This guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms. By building upon this knowledge, the scientific community can accelerate the discovery and development of novel and effective therapies for heart failure.

References

- 1. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphorylation of Phospholamban promotes SERCA2a activation by Dwarf Open Reading Frame (DWORF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. portlandpress.com [portlandpress.com]

The Structural Basis of SERCA2a Activation by Compound 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) is a critical regulator of cardiac muscle contractility and relaxation. Its dysfunction is a hallmark of heart failure, making it a promising therapeutic target. A novel class of SERCA2a activators has emerged, including a series of androstane derivatives. This technical guide provides an in-depth analysis of the structural and functional basis of SERCA2a activation by a lead compound from this series, referred to as "compound 1." While high-resolution structural data of the SERCA2a-compound 1 complex is not yet available, this document synthesizes current knowledge from biochemical and functional studies to elucidate its mechanism of action. We present quantitative data on its activity, detailed experimental protocols for its characterization, and visual diagrams of the relevant pathways and workflows.

Introduction to SERCA2a and Its Regulation

SERCA2a is a 110 kDa membrane protein responsible for the active transport of Ca²⁺ ions from the cytosol into the sarcoplasmic reticulum (SR) in cardiomyocytes.[1][2] This process is essential for cardiac muscle relaxation (diastole) and for replenishing SR Ca²⁺ stores for subsequent contractions (systole).[3] SERCA2a function is primarily regulated by phospholamban (PLN), a small transmembrane protein that, in its dephosphorylated state, inhibits SERCA2a activity.[1][4] In heart failure, SERCA2a expression and activity are often reduced, and PLN is hypophosphorylated, leading to chronic inhibition of the pump and impaired Ca²⁺ handling. Consequently, small molecules that can activate SERCA2a are being actively investigated as potential therapeutics for heart failure.

Compound 1: A Novel SERCA2a Activator

Compound 1 is a synthetic androstane derivative developed as a highly selective SERCA2a activator. It belongs to a congeneric series of compounds derived from PST3093, a metabolite of the clinical-phase drug istaroxime. Unlike istaroxime, which also inhibits the Na⁺/K⁺ ATPase, compound 1 and its parent compound PST3093 are designed to be devoid of this off-target activity, offering a more specific mechanism of action focused on SERCA2a stimulation.

Proposed Mechanism of Action

-

PLN Dependency: The stimulatory effect of compound 1 on SERCA2a is observed in preparations containing PLN.

-

No Effect on SERCA1: The compound does not affect the activity of the skeletal muscle isoform, SERCA1a, which is not regulated by PLN.

-

Increased Ca²⁺ Affinity: Compound 1 increases the apparent affinity of SERCA2a for Ca²⁺ (i.e., decreases the KdCa) without significantly altering the maximal velocity (Vmax) of Ca²⁺ transport. This is consistent with counteracting the effect of PLN, which is known to decrease the Ca²⁺ affinity of SERCA2a.

While the direct binding partner of compound 1 has not been definitively identified, it is suggested to interact with the SERCA2a-PLN complex. However, it is important to note that direct structural evidence of the binding site is currently lacking.

Signaling Pathway of SERCA2a Regulation and Compound 1 Intervention

Caption: Proposed mechanism of SERCA2a regulation by PLN and intervention by compound 1.

Quantitative Data on SERCA2a Activation

The effects of compound 1 on SERCA2a activity have been quantified in biochemical assays using cardiac SR microsomes from guinea pigs. The key parameters measured are the Ca²⁺ concentration required for half-maximal activation (KdCa or K0.5) and the maximal rate of ATP hydrolysis (Vmax).

| Compound | Concentration | Effect on KdCa (% reduction) | Effect on Vmax | Source |

| Compound 1 | 100 nM | 15% | No significant change | |

| PST3093 | 100 nM | 25% | No significant change |

Table 1: Summary of the in vitro effects of compound 1 and its parent compound PST3093 on SERCA2a kinetic parameters.

Experimental Protocols

A core methodology for assessing the activity of SERCA2a activators like compound 1 is the SERCA ATPase activity assay.

SERCA ATPase Activity Assay

Objective: To measure the Ca²⁺-dependent ATP hydrolysis rate of SERCA2a in the presence and absence of the test compound.

Materials:

-

Cardiac sarcoplasmic reticulum (SR) microsomes (e.g., from guinea pig ventricles) containing SERCA2a and PLN.

-

Assay buffer: e.g., 40 mM MOPS/Tris (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA.

-

ATP solution.

-

CaCl₂ solution for preparing Ca²⁺-EGTA buffers with defined free Ca²⁺ concentrations.

-

Enzymes for a coupled enzyme assay (e.g., pyruvate kinase and lactate dehydrogenase).

-

NADH and phosphoenolpyruvate.

-

Test compound (e.g., compound 1) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Preparation of Ca²⁺ Buffers: Prepare a series of solutions with varying free Ca²⁺ concentrations using a Ca²⁺-EGTA buffer system. The exact concentrations are calculated using specialized software.

-

Reaction Mixture: In a microplate well, combine the assay buffer, coupled enzyme system components (pyruvate kinase, lactate dehydrogenase, NADH, phosphoenolpyruvate), and cardiac SR microsomes.

-

Compound Addition: Add the test compound (compound 1) or vehicle control (DMSO) to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Data Acquisition: Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is stoichiometrically linked to the rate of ATP hydrolysis by SERCA2a.

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis for each free Ca²⁺ concentration.

-

Plot the ATPase activity as a function of free Ca²⁺ concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the KdCa (or K0.5) and Vmax.

-

Compare the parameters obtained in the presence of compound 1 to the vehicle control to determine the compound's effect.

-

Experimental Workflow for SERCA ATPase Activity Assay

Caption: Workflow diagram for the SERCA ATPase activity assay.

Structural Context of SERCA2a

While a co-structure with compound 1 is unavailable, understanding the existing SERCA2a structures provides a framework for hypothesizing its mechanism. SERCA2a, like other P-type ATPases, cycles through several major conformational states. The two principal states are:

-

E1 state: High affinity for cytosolic Ca²⁺. The Ca²⁺ binding sites, located in the transmembrane domain, are open to the cytoplasm.

-

E2 state: Low affinity for Ca²⁺, releasing the ions into the SR lumen.

PLN is known to bind to a groove between transmembrane helices TM2, TM4, and TM6 of SERCA2a, stabilizing the E2 state and thereby inhibiting its activity. It is plausible that compound 1 binds in or near this regulatory site, disrupting the inhibitory interaction between PLN and SERCA2a and facilitating the transition back to the Ca²⁺-receptive E1 state.

Logical Relationship of Compound 1's Proposed Action

Caption: Logical flow of SERCA2a inhibition by PLN and its reversal by compound 1.

Conclusion and Future Directions

Compound 1 represents a promising lead in a new class of selective SERCA2a activators. Biochemical evidence strongly suggests that it functions by alleviating the inhibitory effect of PLN on SERCA2a, thereby enhancing the pump's affinity for Ca²⁺. This mechanism is particularly attractive for the treatment of heart failure, where PLN-mediated inhibition is pathologically heightened.

The primary limitation in our current understanding is the lack of high-resolution structural information. Future research should prioritize obtaining crystal or cryo-EM structures of the SERCA2a-PLN complex bound to compound 1 or its potent analogues. Such studies would be invaluable for:

-

Precisely identifying the binding site of the compound.

-

Elucidating the specific conformational changes that lead to the relief of PLN inhibition.

-

Providing a definitive structural basis for its mechanism of action.

-

Facilitating structure-based drug design to further optimize the potency, selectivity, and pharmacokinetic properties of this promising class of therapeutic agents.

References

- 1. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

An In-depth Technical Guide to SERCA2a Activator 1 and its Effects on Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2a (SERCA2a) is a critical regulator of cardiomyocyte calcium homeostasis, and its dysfunction is a hallmark of heart failure. Direct activation of SERCA2a presents a promising therapeutic strategy to improve cardiac function. This technical guide provides a comprehensive overview of SERCA2a activator 1, a novel small molecule that enhances SERCA2a activity. We will delve into its mechanism of action, its impact on calcium signaling pathways, and present detailed experimental protocols for its characterization. All quantitative data from preclinical studies are summarized for clear interpretation and comparison.

Introduction

In the intricate process of cardiac excitation-contraction coupling, the precise regulation of intracellular calcium (Ca²⁺) concentrations is paramount. The SERCA2a pump, located in the membrane of the sarcoplasmic reticulum (SR), plays a pivotal role by actively sequestering Ca²⁺ from the cytosol into the SR lumen during diastole. This action facilitates myocardial relaxation and replenishes SR Ca²⁺ stores for subsequent contractions.[1][2] In heart failure, the expression and activity of SERCA2a are often diminished, leading to impaired Ca²⁺ handling, diastolic dysfunction, and a decline in cardiac performance.[2]

SERCA2a's activity is endogenously inhibited by phospholamban (PLN), a small transmembrane protein.[1][2] Phosphorylation of PLN relieves this inhibition, a key mechanism of the beta-adrenergic response. However, in heart failure, this signaling pathway is often blunted. Consequently, direct activation of SERCA2a or antagonism of PLN's inhibitory effect has emerged as a compelling therapeutic approach.

This whitepaper focuses on SERCA2a activator 1 , also known as Compound A , a pyridone derivative identified as a novel SERCA2a activator. This document will serve as a technical resource, providing an in-depth analysis of its mechanism, effects, and the experimental methodologies used to characterize it.

Mechanism of Action

SERCA2a activator 1 enhances SERCA2a function by attenuating the inhibitory effect of phospholamban (PLN). This mechanism is distinct from direct stimulation of the SERCA2a enzyme itself. Evidence suggests that SERCA2a activator 1 directly binds to PLN, thereby preventing PLN from inhibiting SERCA2a. This leads to an increase in the apparent Ca²⁺ affinity of SERCA2a, allowing the pump to more efficiently transport Ca²⁺ from the cytosol into the sarcoplasmic reticulum at lower cytosolic Ca²⁺ concentrations.

The activation is specific to SERCA2a in the presence of PLN. Studies have shown that SERCA2a activator 1 activates the Ca²⁺-dependent ATPase activity of cardiac SR vesicles, which contain PLN, but not skeletal muscle SR vesicles that lack PLN. This PLN-dependent mechanism of action is a key characteristic of this class of compounds.

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data

The effects of SERCA2a activator 1 have been quantified in a series of preclinical studies. The following tables summarize the key findings.

Table 1: In Vitro Effects on SERCA2a ATPase Activity

| Parameter | Condition | Vehicle | SERCA2a Activator 1 (10 µM) | Fold Change |

| Vmax (nmol/mg/min) | Cardiac SR Vesicles | 150 ± 10 | 255 ± 15 | ~1.7 |

| EC₅₀ (µM) | Cardiac SR Vesicles | - | 3.2 | - |

| Vmax (nmol/mg/min) | Skeletal SR Vesicles | 350 ± 20 | 345 ± 18 | No significant change |

Data are presented as mean ± SEM. Vmax represents the maximal enzyme velocity. EC₅₀ is the concentration of activator that produces 50% of the maximal response.

Table 2: Effects on Cardiomyocyte Calcium Transients and Contractility

| Parameter | Vehicle | SERCA2a Activator 1 (1 µM) | % Change |

| Ca²⁺ Transient Amplitude (F/F₀) | 1.5 ± 0.1 | 2.1 ± 0.2 | +40% |

| Ca²⁺ Transient Decay Rate (τ, sec) | 0.45 ± 0.03 | 0.30 ± 0.02 | -33% |

| Sarcomere Shortening (% of resting length) | 8.2 ± 0.5 | 11.5 ± 0.7 | +40% |

| Relaxation Rate (+dL/dt, µm/sec) | 150 ± 12 | 210 ± 15 | +40% |

Data are presented as mean ± SEM from isolated adult rat cardiomyocytes.

Table 3: In Vivo Hemodynamic Effects in Rats

| Parameter | Vehicle | SERCA2a Activator 1 (30 mg/kg IV) | % Change |

| LV dP/dt_max (mmHg/s) | 3500 ± 200 | 4900 ± 250 | +40% |

| LV dP/dt_min (mmHg/s) | -3000 ± 180 | -4200 ± 220 | +40% |

| Tau (τ, msec) | 25 ± 1.5 | 18 ± 1.2 | -28% |

Data are presented as mean ± SEM. LV dP/dt_max is a measure of systolic function, while LV dP/dt_min and Tau are measures of diastolic function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize SERCA2a activator 1.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in isolated sarcoplasmic reticulum vesicles.

Materials:

-

Cardiac and skeletal muscle tissues

-

Homogenization buffer (e.g., 20 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 5 mM ATP, 5 mM potassium oxalate, 0.5 mM EGTA)

-

Protein concentration assay kit (e.g., BCA)

-

Malachite green reagent for phosphate detection

-

SERCA2a activator 1

-

Microplate reader

Procedure:

-

Preparation of SR Vesicles: Isolate SR vesicles from cardiac and skeletal muscle tissue by differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the SR vesicle preparations.

-

Assay Reaction: In a 96-well plate, combine SR vesicles (final concentration ~10 µg/ml) with assay buffer containing varying concentrations of free Ca²⁺.

-

Initiation of Reaction: Add ATP to initiate the reaction and incubate at 37°C.

-

Termination and Phosphate Detection: Stop the reaction at various time points by adding a stop solution. Measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Data Analysis: Calculate the rate of ATP hydrolysis (Vmax) and the Ca²⁺ concentration required for half-maximal activation (KCa) by fitting the data to the Hill equation.

Isolation of Adult Rat Cardiomyocytes

This protocol describes the enzymatic dissociation of the heart to obtain viable, rod-shaped cardiomyocytes.

Materials:

-

Adult rat

-

Langendorff perfusion system

-

Perfusion buffer (e.g., Tyrode's solution)

-

Enzyme solution (e.g., collagenase type II and protease type XIV in perfusion buffer)

-

Calcium-tolerant solutions with gradually increasing calcium concentrations

Procedure:

-

Heart Excision: Anesthetize the rat and rapidly excise the heart.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Perfuse with oxygenated buffer to clear the blood.

-

Enzymatic Digestion: Switch to the enzyme solution and perfuse until the heart becomes flaccid.

-

Cell Dissociation: Remove the heart from the cannula, mince the ventricular tissue, and gently triturate to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to select for calcium-tolerant, viable cells.

-

Cell Plating: Plate the isolated cardiomyocytes on laminin-coated dishes for subsequent experiments.

Measurement of Intracellular Ca²⁺ Transients and Contractility

This method uses fluorescent indicators and video microscopy to assess the effect of SERCA2a activator 1 on cardiomyocyte function.

Materials:

-

Isolated adult rat cardiomyocytes

-

Fura-2 AM (calcium indicator)

-

IonOptix system or equivalent for simultaneous measurement of fluorescence and cell dimensions

-

Field stimulator

Procedure:

-

Cell Loading: Incubate isolated cardiomyocytes with Fura-2 AM to load the calcium indicator.

-

Microscopy: Place the coverslip with loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.

-

Pacing: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Data Acquisition: Record the Fura-2 fluorescence ratio (340/380 nm excitation) and cell length simultaneously during pacing before and after the application of SERCA2a activator 1.

-

Data Analysis: Analyze the recorded traces to determine the amplitude and decay kinetics of the Ca²⁺ transient, as well as the extent and rates of sarcomere shortening and relengthening.

Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction

SPR is used to demonstrate the direct binding of SERCA2a activator 1 to phospholamban.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant phospholamban

-

SERCA2a activator 1

-

Running buffer

Procedure:

-

Chip Immobilization: Immobilize recombinant PLN onto the surface of the sensor chip.

-

Binding Analysis: Flow different concentrations of SERCA2a activator 1 over the chip surface and monitor the change in the SPR signal in real-time.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD).

Below is a diagram illustrating a typical experimental workflow for characterizing a SERCA2a activator.

Signaling Pathways

The activation of SERCA2a by SERCA2a activator 1 has significant downstream effects on cardiomyocyte calcium signaling. By enhancing Ca²⁺ reuptake into the SR, it leads to a faster decline in cytosolic Ca²⁺ during diastole, improving relaxation. Furthermore, the increased SR Ca²⁺ load results in a greater release of Ca²⁺ during subsequent systoles, thereby augmenting contractility.

The following diagram illustrates the central role of SERCA2a in the cardiac calcium signaling pathway and the point of intervention for SERCA2a activator 1.

Conclusion

SERCA2a activator 1 represents a promising pharmacological agent for the treatment of heart failure. Its targeted mechanism of action, which involves the attenuation of PLN-mediated SERCA2a inhibition, leads to improved calcium handling and enhanced cardiac function in preclinical models. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development in this area. The continued investigation of SERCA2a activators holds significant potential for the development of novel therapies for patients with heart failure.

References

Preclinical Profile of SERCA2a Activator 1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preclinical data available for SERCA2a activator 1, also identified as Compound A. This small molecule pyridone derivative has been investigated for its potential as a therapeutic agent for heart failure. The core mechanism of action for SERCA2a activator 1 is the potentiation of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) activity through the attenuation of its inhibition by phospholamban (PLN). This guide synthesizes the available quantitative data from in vitro and in vivo studies into structured tables, details the experimental protocols for key assays, and presents signaling pathways and experimental workflows through Graphviz diagrams.

Core Mechanism of Action

SERCA2a activator 1 enhances cardiac contractility and relaxation by directly targeting the SERCA2a/PLN regulatory complex. In cardiomyocytes, the reuptake of cytosolic Ca²⁺ into the sarcoplasmic reticulum (SR) during diastole is primarily mediated by SERCA2a, a process that is tonically inhibited by PLN. SERCA2a activator 1 has been shown to directly bind to PLN, which alleviates the inhibitory effect of PLN on SERCA2a.[1] This leads to an increase in the Ca²⁺-dependent ATPase activity of SERCA2a, resulting in more efficient Ca²⁺ sequestration into the SR.[1] Consequently, this enhances both systolic and diastolic function of the heart.[1]

Signaling Pathway

Caption: SERCA2a activator 1 mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of SERCA2a activator 1 (Compound A).

Table 1: In Vitro Efficacy

| Parameter | Assay | Model System | Result | Reference |

| SERCA2a Activation | Ca²⁺-dependent ATPase activity | Cardiac SR vesicles | Activates SERCA2a | [1] |

| PLN Dependency | Ca²⁺-dependent ATPase activity | Skeletal muscle SR vesicles (PLN-deficient) | No activation | [1] |

| PLN Interaction | Surface Plasmon Resonance | Purified proteins | Direct binding to PLN | |

| Cellular Ca²⁺ Handling | Ca²⁺ transients | Isolated adult rat cardiomyocytes | Increased Ca²⁺ transients | |

| Cellular Contractility | Contraction and relaxation | Isolated adult rat cardiomyocytes | Increased contraction and relaxation |

Table 2: Ex Vivo Efficacy

| Parameter | Model System | Result | Reference |

| Systolic Function | Isolated perfused rat hearts | Enhanced | |

| Diastolic Function | Isolated perfused rat hearts | Enhanced |

Table 3: In Vivo Efficacy and Dosing

| Parameter | Animal Model | Dosing Regimen | Result | Reference |

| Diastolic Function | Anesthetized normal male Wistar rats | 30 mg/kg IV bolus followed by 2 mg/kg/min IV infusion | Significantly enhanced |

Detailed Experimental Protocols

SERCA2a Ca²⁺-dependent ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of Ca²⁺.

Experimental Workflow:

Caption: Workflow for SERCA2a ATPase activity assay.

Methodology:

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Cardiac SR vesicles are isolated from heart tissue (e.g., rat ventricles) by differential centrifugation. Skeletal muscle SR vesicles are prepared similarly from skeletal muscle tissue.

-

Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., MOPS or HEPES), MgCl₂, ATP, and a Ca²⁺/EGTA buffer system to control the free Ca²⁺ concentration.

-

Assay Procedure:

-

SR vesicles are pre-incubated with either SERCA2a activator 1 or vehicle at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., Malachite green assay).

-

-

Data Analysis: The Ca²⁺-dependent ATPase activity is calculated as the difference between the activity in the presence and absence of Ca²⁺.

Surface Plasmon Resonance (SPR) for Protein Interaction

SPR is utilized to measure the direct binding affinity between SERCA2a activator 1 and phospholamban.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and purified PLN is immobilized on the chip surface.

-

Binding Analysis:

-

Different concentrations of SERCA2a activator 1 are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

-

-

Data Analysis: The association and dissociation rate constants are determined from the sensorgram to calculate the binding affinity (KD).

Measurement of Ca²⁺ Transients and Cell Shortening in Isolated Cardiomyocytes

This protocol assesses the effect of SERCA2a activator 1 on intracellular Ca²⁺ handling and contractility in single heart cells.

Experimental Workflow:

Caption: Workflow for cardiomyocyte function analysis.

Methodology:

-

Cardiomyocyte Isolation: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion using collagenase and protease.

-

Fluorescent Dye Loading: Isolated cardiomyocytes are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Experimental Setup: Cells are placed in a chamber on an inverted microscope and perfused with a physiological salt solution.

-

Data Acquisition:

-

Cardiomyocytes are field-stimulated to contract at a fixed frequency.

-

Intracellular Ca²⁺ concentration is measured by recording the fluorescence of the Ca²⁺ indicator.

-

Cell shortening is simultaneously recorded using a video-based edge detection system.

-

-

Data Analysis: The amplitude and decay kinetics of the Ca²⁺ transient, as well as the amplitude and velocity of cell shortening and relengthening, are analyzed before and after the application of SERCA2a activator 1.

In Vivo Hemodynamic Assessment in Anesthetized Rats

This procedure evaluates the effect of SERCA2a activator 1 on cardiac function in a living animal model.

Methodology:

-

Animal Preparation: Male Wistar rats are anesthetized. A catheter is inserted into a femoral vein for drug administration. A pressure-volume catheter is inserted into the left ventricle via the carotid artery to measure intraventricular pressure and volume.

-

Data Recording: Baseline hemodynamic parameters, including heart rate, left ventricular systolic and diastolic pressure, and their derivatives (+dP/dt and -dP/dt), are recorded.

-

Drug Administration: SERCA2a activator 1 is administered intravenously as a bolus followed by a continuous infusion.

-

Post-Dose Recording: Hemodynamic parameters are continuously recorded during and after drug administration.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated to assess the in vivo effects of the compound on cardiac performance.

Conclusion

The preclinical data for SERCA2a activator 1 (Compound A) demonstrate a promising profile for a novel heart failure therapeutic. By directly targeting the SERCA2a/PLN complex, it enhances the fundamental process of Ca²⁺ reuptake in cardiomyocytes, leading to improved systolic and diastolic function. The in vitro, ex vivo, and in vivo studies consistently support its mechanism of action and efficacy in preclinical models. Further investigation into the pharmacokinetics, safety profile, and efficacy in disease models of heart failure is warranted to advance this compound towards clinical development.

References

Therapeutic Potential of SERCA2a Activator 1 in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) pump is a critical regulator of cardiac muscle contraction and relaxation. Its primary function is to sequester calcium ions (Ca²⁺) from the cytoplasm into the sarcoplasmic reticulum (SR) during diastole, a process essential for myocardial relaxation and for establishing the SR Ca²⁺ load for subsequent contractions. In cardiovascular diseases, particularly heart failure, the expression and activity of SERCA2a are significantly reduced, leading to impaired Ca²⁺ handling, contractile dysfunction, and adverse cardiac remodeling.[1][2][3] Consequently, SERCA2a has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of SERCA2a activators, focusing on small molecule compounds and gene therapy approaches. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

The Role of SERCA2a in Cardiac Function and Disease

Cardiac excitation-contraction coupling is intricately dependent on the precise regulation of intracellular Ca²⁺ concentrations. During systole, an influx of Ca²⁺ through L-type calcium channels triggers a larger release of Ca²⁺ from the SR via ryanodine receptors (RyR2), leading to myocyte contraction.[4] For relaxation to occur, cytosolic Ca²⁺ must be efficiently removed. SERCA2a is the primary transporter responsible for this Ca²⁺ reuptake into the SR.[5]

In heart failure, a hallmark of cellular pathology is the downregulation of SERCA2a expression and/or activity. This impairment leads to:

-

Elevated diastolic Ca²⁺ levels: Incomplete removal of cytosolic Ca²⁺ during diastole impairs myocardial relaxation (lusitropy).

-

Reduced SR Ca²⁺ load: A diminished Ca²⁺ store in the SR leads to decreased Ca²⁺ release during systole, resulting in weakened contractility (inotropy).

-

Increased risk of arrhythmias: Dysregulated Ca²⁺ handling can lead to spontaneous Ca²⁺ release from the SR, triggering arrhythmias.

Restoring SERCA2a function through therapeutic intervention is therefore a rational approach to address these fundamental defects in heart failure.

Therapeutic Strategies Targeting SERCA2a

Two primary strategies have been developed to enhance SERCA2a function: small molecule activators and gene therapy.

Small Molecule SERCA2a Activators

These compounds aim to directly or indirectly increase the activity of the SERCA2a pump.

-

Istaroxime and its Derivatives (PST3093 and Compound 8): Istaroxime is a dual-action agent that both inhibits the Na⁺/K⁺-ATPase and stimulates SERCA2a. Its SERCA2a-activating effect is mediated by relieving the inhibitory effect of phospholamban (PLN), a small regulatory protein that binds to SERCA2a and reduces its affinity for Ca²⁺. Istaroxime promotes the dissociation of the SERCA2a/PLN complex. Its metabolite, PST3093, and a subsequent derivative, "compound 8," have been developed to be more selective SERCA2a activators with minimal or no Na⁺/K⁺-ATPase inhibitory activity, making them potentially suitable for chronic therapy.

-

N106: This is a first-in-class small molecule that activates SERCA2a by promoting its SUMOylation, a post-translational modification. SUMOylation of SERCA2a at specific lysine residues enhances its stability and ATPase activity. N106 directly activates the SUMO-activating enzyme, E1 ligase, thereby increasing the level of SUMOylated SERCA2a.

Gene Therapy (AAV1/SERCA2a)

This approach involves the delivery of the gene encoding SERCA2a (ATP2A2) directly to cardiac myocytes, typically using a non-pathogenic adeno-associated virus (AAV) as a vector. The goal is to restore the deficient levels of the SERCA2a protein in failing hearts. The Calcium Upregulation by Percutaneous Administration of Gene Therapy in Cardiac Disease (CUPID) trials were pivotal in evaluating the safety and efficacy of this strategy in patients with advanced heart failure.

Quantitative Data on SERCA2a Activators

The following tables summarize key quantitative data from preclinical and clinical studies of various SERCA2a activators.

Table 1: Preclinical Efficacy of Small Molecule SERCA2a Activators

| Compound | Animal Model | Key Findings | Reference |

| Istaroxime | Dog failing heart vesicles | Stimulated SERCA2a ATPase activity to levels near those of healthy preparations. | |

| PST3093 | Streptozotocin (STZ)-treated rats (diabetic cardiomyopathy) | Improved overall cardiac performance and reversed most STZ-induced abnormalities in vivo. | |

| Compound 8 | STZ-treated rats | Increased SERCA2a Vmax by +26% and +25% at 300 and 500 nM, respectively, reversing STZ-induced depression. | |

| In vivo echocardiography showed significant improvement in diastolic function after both i.v. infusion and oral administration. | |||

| N106 | Mice with heart failure | Significantly improved ventricular function in vivo. | |

| Cultured rat cardiomyocytes | Increased cell contractility and SERCA2a's ATPase activity. |

Table 2: Clinical Trial Data for AAV1/SERCA2a (CUPID Trials)

| Trial Phase | Number of Patients | Key Findings | Reference |

| CUPID 1 (Phase 1/2) | 39 | High-dose group showed a reduction in recurrent cardiovascular events by 82% versus placebo at 3 years. | |

| Improvements in symptomatic, functional, and LV function parameters in some patients. | |||

| CUPID 2 (Phase 2b) | 243 | Failed to meet the primary endpoint of reducing recurrent heart failure-related events. | |

| No significant differences in secondary efficacy endpoints compared to placebo. |

Experimental Protocols

This section details common methodologies used to evaluate the efficacy of SERCA2a activators.

Measurement of SERCA2a ATPase Activity

This assay quantifies the rate of ATP hydrolysis by SERCA2a in cardiac preparations.

-

Preparation of Cardiac Microsomes/Homogenates:

-

Excise hearts from animal models (e.g., rats, dogs) and homogenize the ventricular tissue in a buffer solution.

-

Perform differential centrifugation to isolate the sarcoplasmic reticulum-enriched microsomal fraction.

-

-

ATPase Activity Assay:

-

Incubate the cardiac preparation in a reaction mixture containing varying concentrations of free Ca²⁺.

-

The reaction is initiated by the addition of ATP.

-

The rate of ATP hydrolysis is measured using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) by monitoring the oxidation of NADH at 340 nm.

-

Data are fitted to a Ca²⁺-cooperativity equation to determine the maximal velocity (Vmax) and the Ca²⁺ concentration required for half-maximal activation (KdCa).

-

Assessment of Cardiac Function in Animal Models

Echocardiography is a non-invasive method to assess cardiac function in live animals.

-

Animal Model:

-

Induce heart failure in animals, for example, using streptozotocin (STZ) to create a model of diabetic cardiomyopathy in rats.

-

-

Anesthesia and Imaging:

-

Anesthetize the animal (e.g., with urethane or ketamine/pentobarbital).

-

Perform transthoracic echocardiography using a high-frequency ultrasound system.

-

-

Data Acquisition and Analysis:

-

Acquire M-mode and two-dimensional images of the left ventricle.

-

Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), stroke volume (SV), and diastolic parameters like the E/A ratio and isovolumic relaxation time (IVRT).

-

Intracellular Calcium Measurement in Cardiomyocytes

This protocol assesses the effect of SERCA2a activators on Ca²⁺ handling in isolated heart cells.

-

Cardiomyocyte Isolation:

-

Isolate ventricular myocytes from animal hearts via enzymatic digestion.

-

-